Fenfluramine Impurity is classified as an organic compound with the CAS Number 21235-67-6. Its molecular formula is C10H9F3O, and it has a molecular weight of 202.17 g/mol. The compound is primarily known for its role as an impurity in the synthesis of fenfluramine, a medication previously used for appetite suppression and currently investigated for its therapeutic effects in epilepsy management .
The synthesis of Fenfluramine Impurity involves several methods, with one prominent approach being the reaction of 2-chlorobenzotrifluoride with acetone. This method can yield the impurity under specific conditions, including the use of catalysts such as bis(1,5-cyclooctadiene)nickel and sodium trifluoromethanesulfonate in a controlled environment .
Another method includes the transformation of 2-(trifluoromethyl)benzaldehyde with ethylamine, followed by reduction and subsequent alkylation to form the final product . The synthesis typically requires careful control of reaction conditions such as temperature and pressure to optimize yield and minimize impurities.
Fenfluramine Impurity features a unique molecular structure characterized by a trifluoromethyl group attached to a phenyl ring. The structural formula can be represented as follows:
This structure imparts distinct chemical properties that are significant for its reactivity and interaction with biological systems. The presence of the trifluoromethyl group enhances lipophilicity, influencing its behavior in biological environments .
Fenfluramine Impurity participates in various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry.
The mechanism of action of Fenfluramine Impurity primarily involves its interaction with the serotonin reuptake pump. It acts as an inhibitor, leading to increased serotonin levels in synaptic clefts. This action is significant for its potential therapeutic effects in treating conditions like epilepsy by modulating serotonergic pathways .
Fenfluramine Impurity exhibits distinct physical and chemical properties:
These properties suggest that Fenfluramine Impurity is stable under normal laboratory conditions but requires careful handling due to its flammability .
Fenfluramine Impurity has diverse applications across various scientific fields:
Research continues into optimizing its synthesis and understanding its full range of biological activities.
Fenfluramine, first synthesized in the 1960s as a racemic mixture (d,l-fenfluramine hydrochloride), was initially commercialized in 1963 in France and later approved in the United States in 1973 as an appetite suppressant under the brand name Pondimin™. Its off-label combination with phentermine ("fen-phen") led to over 18 million U.S. prescriptions by 1996 [1] [8]. However, post-marketing surveillance revealed cardiotoxic impurities and metabolites linked to valvulopathy and pulmonary hypertension, culminating in its 1997 U.S. withdrawal [8].
The 2020 reintroduction of fenfluramine hydrochloride (Fintepla®) for Dravet syndrome mandated stringent impurity controls. Historical synthesis routes—such as acid-catalyzed condensation of trifluoromethyl benzene derivatives with ethylamine intermediates—generated process-related impurities, including regioisomers and dealkylated byproducts [3]. Modern manufacturing under current Good Manufacturing Practices requires advanced analytical methods to monitor these impurities, reflecting lessons from past regulatory failures.
Table 1: Historical vs. Current Fenfluramine Applications
Era | Primary Use | Key Impurity Concerns | Regulatory Milestones |
---|---|---|---|
1963–1997 | Obesity management | Norfenfluramine, halogenated intermediates | Initial approval (1973), Market withdrawal (1997) |
2020–present | Dravet/Lennox-Gastaut syndromes | Synthesis byproducts, degradation products | FDA approval with Risk Evaluation and Mitigation Strategy program (2020) |
Impurity profiling ensures the safety and efficacy of fenfluramine active pharmaceutical ingredients. Reactive impurities—even at trace levels (<0.1%)—compromise stability through:
Analytical challenges include detecting low-abundance impurities co-eluting with fenfluramine. For example, N-ethyl impurities arising from incomplete reductive amination require chromatographic separation with ≤0.1% detection limits [3] [4]. The International Council for Harmonisation Q3A guidelines mandate identification thresholds of 0.10% for fenfluramine doses ≤2 grams/day [4] [5].
Table 2: Critical Impurities in Fenfluramine Formulations
Impurity Type | Origin | Risk Profile | Analytical Detection Methods |
---|---|---|---|
Norfenfluramine | N-Deethylation metabolite | Serotonergic hyperactivity | Liquid chromatography–mass spectrometry |
3-Trifluoromethyl epoxide | Incomplete synthesis cyclization | Potential genotoxicity | Nuclear magnetic resonance spectroscopy |
Formaldehyde | Polyethylene glycol degradation | Protein crosslinking | Derivatization-liquid chromatography |
Peroxides | Povidone/crospovidone excipients | Oxidative degradation | Iodometric titration |
Fenfluramine impurities fall under International Council for Harmonisation Q3A ("New Drug Substances") and Q3B(R2) ("New Drug Products") classifications. Key requirements include:
The fenfluramine Risk Evaluation and Mitigation Strategy program mandates echocardiogram monitoring partly due to historical impurity-related cardiotoxicity . Current guidelines require:
"Validated stability-indicating methods (e.g., liquid chromatography with ultraviolet detection) to resolve impurities from fenfluramine peaks" [5]
Quantitative nuclear magnetic resonance spectroscopy is increasingly adopted for "absolute" impurity quantification without reference standards, leveraging proton signal linearity [4].
Table 3: International Council for Harmonisation Q3B(R2) Impurity Thresholds for Fenfluramine
Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
---|---|---|---|
≤1 gram | 0.05% | 0.10% | 0.15% |
>1 gram | 0.03% | 0.05% | 0.05% |
"Column: C18 (250 × 4.6 millimeters, 5 micrometers); Mobile phase: Acetonitrile/phosphate buffer (pH 3.0); Flow rate: 1.0 milliliter per minute" [4]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7